![molecular formula C15H16N2O B178207 N-benzyl-2-(methylamino)benzamide CAS No. 56042-78-5](/img/structure/B178207.png)
N-benzyl-2-(methylamino)benzamide
Overview
Description
N-benzyl-2-(methylamino)benzamide: is an organic compound with the molecular formula C15H16N2O . It is a benzamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a methylamino group attached to the benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 2-(methylamino)benzoic acid: The synthesis of N-benzyl-2-(methylamino)benzamide typically begins with the benzylation of 2-(methylamino)benzoic acid. This reaction involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Amidation Reaction: The benzylated intermediate is then subjected to an amidation reaction with an appropriate amine, such as methylamine, under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-(methylamino)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methylamino groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry Applications
N-benzyl-2-(methylamino)benzamide serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex organic molecules. The compound can undergo various chemical reactions, making it a valuable building block in synthetic chemistry.
Synthetic Routes
- Benzylation of 2-(methylamino)benzoic acid : This method involves the reaction of benzyl chloride with 2-(methylamino)benzoic acid in the presence of a base like sodium hydroxide or potassium carbonate.
- Amidation Reaction : The benzylated intermediate is subjected to amidation with methylamine under acidic or basic conditions to yield this compound.
Medicinal Chemistry
This compound has shown potential in the development of pharmaceuticals, particularly in the realms of anti-cancer and anti-inflammatory agents. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways.
Case Studies:
- A study highlighted its antibacterial and antifungal properties, demonstrating efficacy against various microbial strains. Certain derivatives exhibited significant activity against M. chlorophenolicum and B. subtilis, suggesting potential therapeutic applications .
- Another investigation into neuroleptic activity revealed that derivatives of this compound displayed enhanced potency compared to established medications like metoclopramide, indicating its potential for treating psychosis with fewer side effects .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are employed in manufacturing polymers, resins, and coatings due to their favorable chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-cancer properties may be attributed to its ability to interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
- N-benzyl-2-(methylamino)benzoic acid
- N-benzyl-2-(methylamino)benzylamine
- N-benzyl-2-(methylamino)benzyl alcohol
Uniqueness: N-benzyl-2-(methylamino)benzamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Compared to its analogs, it exhibits distinct pharmacological properties and synthetic versatility, making it a valuable compound in both research and industrial applications .
Biological Activity
N-benzyl-2-(methylamino)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, features a benzamide core with a benzyl group and a methylamino substituent. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various biological pathways, potentially leading to:
- Inhibition of cell proliferation : It disrupts cell signaling pathways associated with cancer cell growth.
- Anti-inflammatory effects : It may inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.
- Anticonvulsant properties : Some derivatives have shown efficacy in models of seizure activity, suggesting a role in neurological disorders.
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. A study demonstrated that certain analogs exhibited IC values in the low micromolar range against breast cancer cells .
Anticonvulsant Activity
The compound has also shown promise as an anticonvulsant. In animal models, derivatives of this compound exhibited significant protective effects against seizures. For instance, one study reported an ED value of 13-21 mg/kg in maximal electroshock seizure tests, outperforming traditional anticonvulsants like phenobarbital .
Antiviral Activity
Recent investigations into the antiviral potential of benzamide derivatives have revealed that some compounds can significantly reduce hepatitis B virus (HBV) replication. These derivatives interact specifically with HBV core proteins, inhibiting nucleocapsid assembly and reducing viral load .
Case Studies and Research Findings
-
Anticancer Study :
- A series of experiments were conducted to evaluate the anticancer efficacy of this compound analogs against various cancer cell lines.
- Results indicated that compounds with electron-withdrawing groups at specific positions on the benzene ring enhanced anticancer activity.
- Anticonvulsant Research :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Anticancer Activity | Anticonvulsant Activity | Antiviral Activity |
---|---|---|---|
This compound | Moderate (IC: Low µM) | High (ED: 13-21 mg/kg) | Moderate (HBV reduction) |
N-benzyl-2-(methylamino)benzoic acid | Low | Moderate | Low |
N-benzyl-2-(methylamino)benzylamine | High | Low | Moderate |
Properties
IUPAC Name |
N-benzyl-2-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-14-10-6-5-9-13(14)15(18)17-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQSMGHRZEZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334714 | |
Record name | N-benzyl-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56042-78-5 | |
Record name | 2-(Methylamino)-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56042-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reaction of N-benzyl-2-(methylamino)benzamide under the reported copper-catalyzed conditions?
A1: Unlike most substrates in the study, which yielded 2-substituted quinazolin-4(3H)-ones through a ring-opening cyclization (ROC) mechanism, this compound undergoes a distinct reaction pathway. Instead of forming the expected 2-benzylquinazolin-4(3H)-one, the reaction primarily produces 1-methyl-2-phenylquinazolin-4(1H)-one. This suggests an interesting N–C bond cleavage followed by aromatization, rather than the typical α-C–H amination observed with other substrates [].
Q2: What does this difference in reactivity tell us about the copper-catalyzed reaction mechanism?
A2: The divergent reactivity of this compound provides valuable insights into the copper-catalyzed reaction mechanism. It highlights that substrate structure significantly influences the reaction pathway. The presence of both N-benzyl and N-methyl substituents likely creates steric hindrance, potentially disfavoring the typical ROC pathway and enabling alternative reaction routes like N-C bond cleavage. This observation emphasizes the complexity of the catalytic system and its sensitivity to substrate structure [].
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